11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Brand Name:
Vulcanchem
CAS No.:
28797-48-0
VCID:
VC20857211
InChI:
InChI=1S/C14H10ClN3O2/c15-8-12(19)18-11-6-2-1-4-9(11)14(20)17-10-5-3-7-16-13(10)18/h1-7H,8H2,(H,17,20)
SMILES:
C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3
Molecular Formula:
C14H10ClN3O2
Molecular Weight:
287.7 g/mol
11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
CAS No.: 28797-48-0
Cat. No.: VC20857211
Molecular Formula: C14H10ClN3O2
Molecular Weight: 287.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28797-48-0 |
|---|---|
| Molecular Formula | C14H10ClN3O2 |
| Molecular Weight | 287.7 g/mol |
| IUPAC Name | 11-(2-chloroacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
| Standard InChI | InChI=1S/C14H10ClN3O2/c15-8-12(19)18-11-6-2-1-4-9(11)14(20)17-10-5-3-7-16-13(10)18/h1-7H,8H2,(H,17,20) |
| Standard InChI Key | RMBZFWLMYVPNGI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator